molecular formula C12H17N3O3S B4623919 N-(3,5-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide

N-(3,5-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide

Cat. No. B4623919
M. Wt: 283.35 g/mol
InChI Key: DUOSGERAQWNGPM-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamides are a group of sulfur and nitrogen-containing compounds that have been extensively studied for their diverse chemical reactions and potential biological activities. They serve as precursors to a variety of heterocyclic compounds and exhibit a range of pharmacological properties, including antioxidant and anticancer activities.

Synthesis Analysis

Hydrazinecarbothioamides are synthesized through the reaction of hydrazine hydrate with isothiocyanates in suitable solvents like ethanol or 2-propanol. The process involves the formation of thiourea derivatives, which are then further modified to produce a wide range of hydrazinecarbothioamide derivatives. The synthesized compounds are characterized using techniques such as 1H-NMR, 13C-NMR, IR, and mass spectrometry (Barbuceanu et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

N-(3,5-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide derivatives have been synthesized through various methods, contributing significantly to the field of medicinal chemistry. The synthesis involves dehydrative cyclization of hydrazinecarbothioamide derivatives, leading to the creation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives with potential antioxidant and urease inhibitory activities (Khan et al., 2010). These synthetic approaches are crucial for developing new compounds with desired biological activities.

Antioxidant Activities

Several studies have highlighted the antioxidant potential of hydrazinecarbothioamide derivatives. For instance, certain derivatives have demonstrated excellent antioxidant activity, surpassing that of standard drugs in comparative analyses. These findings suggest the potential of these compounds in mitigating oxidative stress-related conditions (Bărbuceanu et al., 2014).

Urease Inhibition

The urease inhibitory properties of these compounds have also been explored, revealing potent activities that could be beneficial in treating diseases associated with urease-producing pathogens. This underscores the therapeutic potential of N-(3,5-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide derivatives in managing infections and related diseases (Khan et al., 2010).

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(propanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-4-11(16)14-15-12(19)13-8-5-9(17-2)7-10(6-8)18-3/h5-7H,4H2,1-3H3,(H,14,16)(H2,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOSGERAQWNGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=S)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-propanoylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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